2-(5-Phenyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide
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Overview
Description
2-(5-Phenyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with benzoic acid derivatives under acidic or basic conditions.
Substitution Reactions: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Acetamide Formation: The final step involves the reaction of the benzoxazole derivative with 2-phenylpropan-2-ylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-1,2-benzoxazol-3-yl)acetamide: Lacks the 2-phenylpropan-2-yl group.
2-(5-Phenyl-1,2-benzoxazol-3-yl)-N-methylacetamide: Contains a methyl group instead of the 2-phenylpropan-2-yl group.
Uniqueness
2-(5-Phenyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide is unique due to the presence of the 2-phenylpropan-2-yl group, which may impart specific steric and electronic properties, influencing its reactivity and biological activity.
Properties
CAS No. |
100695-68-9 |
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Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(5-phenyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C24H22N2O2/c1-24(2,19-11-7-4-8-12-19)25-23(27)16-21-20-15-18(13-14-22(20)28-26-21)17-9-5-3-6-10-17/h3-15H,16H2,1-2H3,(H,25,27) |
InChI Key |
AGCGNZOSENFBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=NOC3=C2C=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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